molecular formula C11H11N3O2 B2895946 methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate CAS No. 220965-34-4

methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate

Cat. No.: B2895946
CAS No.: 220965-34-4
M. Wt: 217.228
InChI Key: YGMATZMQQHWPSX-UHFFFAOYSA-N
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Description

Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methyl group and an imidazole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with imidazole and methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methyl-2-pyridinyl)-2-propanol: A compound with a similar pyridine ring structure but different functional groups.

    1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: Another compound with a similar pyridine ring but different substituents.

Uniqueness

Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds.

Biological Activity

Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate (CAS Number: 220965-34-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a pyridine ring with an imidazole moiety. Its molecular formula is C11H11N3O2C_{11}H_{11}N_{3}O_{2}, with a molecular weight of approximately 217.23 g/mol. The compound exhibits a melting point range of 186–189 °C, indicating its thermal stability under standard conditions .

Biological Activity Overview

Research has indicated that this compound possesses several biological activities, which are summarized in the following table:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, including resistant species.
Anticancer Potential to inhibit cancer cell proliferation through specific molecular interactions.
Anti-inflammatory May modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases.

Antimicrobial Properties

The antimicrobial properties of this compound have been documented in several studies. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM depending on the bacterial strain tested . Notably, its efficacy against multi-drug resistant strains positions it as a candidate for further development in antibiotic therapies.

Anticancer Mechanisms

The anticancer potential of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer cell metabolism. Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression . The inhibition of HDACs can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity . Further mechanistic investigations revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, with comparative studies indicating superior performance over conventional antibiotics like ceftriaxone .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : Interaction with specific cellular receptors alters signaling pathways associated with cell growth and apoptosis.

Properties

IUPAC Name

methyl 1-(6-methylpyridin-2-yl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-4-3-5-10(13-8)14-6-9(12-7-14)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMATZMQQHWPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821468
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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